2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine
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Overview
Description
2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine is a chemical compound with a complex structure that includes a dichlorophenyl group, a methanesulfonyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with methanesulfonyl chloride to form the intermediate 2,6-dichlorophenylmethanesulfonyl chloride . This intermediate is then reacted with 4-methylpyridine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorophenylmethanesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Methylpyridine: Another component used in the synthesis.
Sulfonyl chlorides: A class of compounds with similar reactivity and applications.
Uniqueness
2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
81167-84-2 |
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Molecular Formula |
C13H11Cl2NO3S |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H11Cl2NO3S/c1-9-5-6-16(17)13(7-9)20(18,19)8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3 |
InChI Key |
IDAIEEVYWRUBFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])S(=O)(=O)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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